molecular formula C12H15F2NO B2940595 2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol CAS No. 1248042-69-4

2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol

Cat. No.: B2940595
CAS No.: 1248042-69-4
M. Wt: 227.255
InChI Key: ZUGHOLBBPUTODQ-UHFFFAOYSA-N
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Description

2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a secondary amine group substituted at the C2 position of the cyclohexane ring, linked to a 2,3-difluorophenyl moiety. The hydroxyl group at C1 and the fluorinated aromatic ring contribute to its physicochemical properties, such as polarity, hydrogen-bonding capacity, and metabolic stability.

Properties

IUPAC Name

2-(2,3-difluoroanilino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-8-4-3-6-10(12(8)14)15-9-5-1-2-7-11(9)16/h3-4,6,9,11,15-16H,1-2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGHOLBBPUTODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,3-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexanol compounds.

Scientific Research Applications

2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Functional Groups Notable Features
2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol C₁₂H₁₄F₂N₂O 240.25 Cyclohexanol 2,3-Difluorophenylamino at C2 Hydroxyl, Amine Dual fluorine substitution enhances lipophilicity and binding precision
Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) C₁₄H₁₈FNO 235.30 Cyclohexanone 3-Fluorophenyl, Ethylamino at C2 Ketone, Amine Ketone reduces H-bonding capacity vs. hydroxyl
2-(Benzylamino)-1-methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol C₁₇H₂₅NO 259.39 Cyclohexanol Benzylamino, Methyl, Prop-1-en-2-yl Hydroxyl, Amine Bulky substituents increase steric hindrance
Ticagrelor (BRILINTA®) C₂₃H₂₈F₂N₆O₄S 522.57 Cyclopentyltriazolopyrimidine Difluorophenylcyclopropyl, Propylthio Hydroxyl, Thioether, Triazole P2Y₁₂ ADP receptor inhibitor; fluorophenyl enhances metabolic stability

Physicochemical Properties

  • Solubility : The hydroxyl group improves aqueous solubility relative to ketone-containing analogs like Fluorexetamine, which may require formulation adjustments for bioavailability .

Research Findings and Hypotheses

Enzyme Inhibition Potential: The hydroxyl and amine groups in the target compound mirror structural motifs in IDO1 inhibitors (), suggesting possible activity against oxidoreductases or dioxygenases .

Metabolic Stability : The difluorophenyl group may reduce CYP450-mediated metabolism, a feature observed in ticagrelor’s design .

Comparative Limitations : Unlike ticagrelor, the target compound lacks a triazolopyrimidine scaffold, which is critical for P2Y₁₂ receptor antagonism . Its pharmacological profile may instead align with kinase or protease inhibition.

Biological Activity

2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol is a compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, featuring a cyclohexanol core with a difluorophenylamino substituent, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • IUPAC Name : 2-(2,3-difluoroanilino)cyclohexan-1-ol
  • Molecular Formula : C12H15F2NO
  • CAS Number : 1248042-69-4
  • Molecular Weight : 227.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The difluorophenyl group enhances the compound's lipophilicity and stability, potentially increasing its binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties similar to other cyclohexanol derivatives. Research into related compounds has indicated potential for reducing inflammation through cyclooxygenase (COX) inhibition.

Anticancer Potential

Preliminary studies suggest that compounds with a similar framework can induce apoptosis in cancer cells. Further investigation is needed to confirm the anticancer efficacy of this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound NameIUPAC NameKey Biological Activity
2-[(2,3-Dichlorophenyl)amino]cyclohexan-1-ol2-(2,3-dichloroanilino)cyclohexan-1-olModerate anti-inflammatory
2-[(2,3-Dimethylphenyl)amino]cyclohexan-1-ol2-(2,3-dimethylanilino)cyclohexan-1-olAntimicrobial activity
2-[(2,3-Difluorophenyl)amino]cyclopentan-1-ol2-(2,3-difluoroanilino)cyclopentan-1-olAnticancer potential

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on COX Inhibition : Research demonstrated that cyclohexanol derivatives could significantly inhibit COX enzymes, leading to reduced inflammation in animal models .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds against Staphylococcus aureus and Escherichia coli, showing promising results that could be extrapolated to this compound .
  • Anticancer Activity : Investigations into derivatives of cyclohexanol revealed their potential to induce apoptosis in breast cancer cell lines through mitochondrial pathways .

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